Thioguanosin

Description

BenchChem offers high-quality Thioguanosin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioguanosin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N5O4S |

|---|---|

Molecular Weight |

299.31 g/mol |

IUPAC Name |

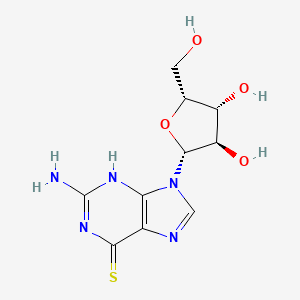

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |

InChI |

InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5+,6-,9-/m1/s1 |

InChI Key |

OTDJAMXESTUWLO-FTWQFJAYSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)NC(=NC2=S)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N |

Origin of Product |

United States |

Foundational & Exploratory

6-Thioguanosine Incorporation into DNA and RNA Structure: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of 6-Thioguanosine (6-TG) and its metabolites, focusing on their structural incorporation into nucleic acids. While often categorized simply as a purine antimetabolite, 6-TG exerts its cytotoxicity through distinct biophysical mechanisms in DNA versus RNA. In DNA, the substitution of the O6-carbonyl with a sulfur atom triggers a "futile repair cycle" via the Mismatch Repair (MMR) system and destabilizes G-quadruplex motifs. In RNA, 6-TG incorporation alters ribosomal translation fidelity and splicing kinetics. This document details these mechanisms and provides validated LC-MS/MS protocols for quantifying 6-TG incorporation in therapeutic monitoring and research contexts.

Molecular Mechanism: Metabolism and Activation

6-Thioguanine is a prodrug that requires metabolic activation to thioguanine nucleotides (TGNs). The balance between DNA and RNA incorporation is dictated by the cellular pool of competing enzymes.

The Thiopurine Metabolic Cascade

The therapeutic efficacy depends on the conversion of 6-TG to 6-thioguanosine triphosphate (6-TGTP) for RNA incorporation and 6-thiodeoxyguanosine triphosphate (6-dTGTP) for DNA incorporation.[1]

Key Enzymatic Checkpoints:

-

HPRT (Hypoxanthine-guanine phosphoribosyltransferase): The rate-limiting step converting 6-TG to 6-thioguanosine monophosphate (6-TGMP).

-

TPMT (Thiopurine S-methyltransferase): Inactivates TGNs via methylation. Genetic polymorphisms in TPMT dictate patient-specific toxicity.

-

NUDT15 (Nudix Hydrolase 15): Hydrolyzes 6-TGTP/6-dTGTP back to monophosphates, preventing their incorporation into nucleic acids. NUDT15 deficiency leads to excessive DNA incorporation and severe leukopenia.

Visualization: Metabolic Pathway

The following diagram illustrates the activation and competition pathways.

Caption: The metabolic activation of 6-Thioguanine. NUDT15 acts as a sanitizer, preventing excessive accumulation of active triphosphates.

Structural Biophysics of Incorporation

DNA: The "Futile Repair" and G-Quadruplex Destabilization

When 6-dTGTP is incorporated into DNA, it exists as 6-thioguanine (S6G). The replacement of the O6 oxygen with sulfur (van der Waals radius: 1.85 Å vs 1.40 Å) fundamentally alters the helix thermodynamics.

-

Base Pairing & Mismatch Repair (MMR):

-

S6G:C Pairing: The S6G:C base pair is thermodynamically weaker than canonical G:C due to altered hydrogen bond strengths, yet it is generally tolerated by polymerases.

-

S6G:T Mismatch: During replication, S6G preferentially mispairs with Thymine (T). The MMR system (MutS

) recognizes this S6G:T mismatch. -

The Futile Cycle: MMR excises the newly synthesized strand (containing T).[2] However, the S6G lesion remains on the template strand. The polymerase re-synthesizes the strand, inevitably inserting T opposite S6G again. This recursive cycle leads to persistent single-strand breaks (SSBs), G2/M checkpoint arrest, and apoptosis.

-

-

G-Quadruplex Disruption:

-

Telomeres and promoter regions rich in Guanine form G-quadruplexes (G4).

-

Mechanism: The bulky sulfur atom at position 6 creates significant steric hindrance in the center of the G-quartet, preventing the coordination of the central cation (

or -

Consequence: 6-TG incorporation effectively "melts" G4 structures, inhibiting telomerase activity and altering gene expression (e.g., c-Myc downregulation).

-

RNA: Ribosomal Interference

Incorporation of 6-TGTP into RNA (mRNA and rRNA) is more prevalent than DNA incorporation.

-

Translation Fidelity: 6-TG in mRNA can cause decoding errors during translation due to "wobble" pairing with Uracil.

-

Ribosome Biogenesis: Incorporation into rRNA precursors disrupts processing and maturation, leading to nucleolar stress.

-

Crosslinking: The thiocarbonyl group absorbs UVA light (340 nm), allowing for zero-length crosslinking to RNA-binding proteins.

Experimental Protocols: Quantification of 6-TG

Accurate measurement of DNA-incorporated 6-TG (DNA-TG) is the gold standard for monitoring thiopurine therapy, superior to measuring free cytosolic nucleotides.

Protocol: DNA/RNA Isolation and Enzymatic Digestion

Principle: Acid hydrolysis can degrade thionucleosides or cause depurination artifacts. Enzymatic digestion to nucleosides is preferred for structural integrity.

Reagents:

-

Buffer A: 10 mM Tris-HCl, pH 7.4, 1 mM MgCl2.

-

Enzyme Mix: DNAse I (for DNA) or Nuclease P1 (for RNA), Snake Venom Phosphodiesterase, Alkaline Phosphatase.

-

Antioxidant: 5 mM Dithiothreitol (DTT) (Critical to prevent oxidation of the thiol group).

Step-by-Step Workflow:

-

Isolation: Extract DNA/RNA from

cells using a column-based kit. Crucial: Include 1 mM DTT in elution buffers. -

Quantification: Measure nucleic acid concentration (A260).

-

Digestion:

-

Mix 50

g DNA/RNA with 50 -

Add 2 U Nuclease P1 (or DNase I) and incubate at 37°C for 2 hours.

-

Add 2 U Alkaline Phosphatase and incubate at 37°C for 1 hour.

-

-

Filtration: Pass through a 3 kDa molecular weight cutoff filter to remove enzymes.

-

Internal Standard: Spike filtrate with stable isotope-labeled

-6-Thioguanosine.

Protocol: LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 6-Thioguanosine (6-TG) | 298.1 | 166.1 | 30 | 20 |

| 6-dTG (DNA metabolite) | 282.1 | 166.1 | 32 | 22 |

| Internal Standard | 301.1 | 169.1 | 30 | 20 |

| Deoxyguanosine (dG) | 268.1 | 152.1 | 25 | 15 |

Calculation:

Calculate the Therapeutic Index as:

Visualization: The Futile Repair Cycle

This diagram details the mechanism of cytotoxicity in DNA.[2]

Caption: The "Futile Repair Cycle" where MMR machinery fails to remove the template S6G lesion, leading to cell death.

References

-

Bohon, J., & de los Santos, C. R. (2003).[3] Effect of 6-thioguanine on the stability of duplex DNA.[3][4][5][6][7][8] Nucleic Acids Research.[3][9] Link

-

Karran, P. (2001). Mechanisms of tolerance to DNA damaging therapeutic drugs.[2] Carcinogenesis. Link

-

Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: an update. Biologics: Targets and Therapy. Link

-

Karim, H., et al. (2019). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry. Annals of Laboratory Medicine. Link

-

Somerville, L., et al. (2003). DNA Mismatch Repair Mediates 6-Thioguanine Genotoxicity.[10] Cancer Research. Link

-

Yuan, B., et al. (2011). 6-Thioguanine alters the structure and stability of duplex DNA and inhibits quadruplex DNA formation.[4][5][6][8] Nucleic Acids Research.[3][9] Link

Sources

- 1. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mismatch Repair-Mediated Cell Cycle Checkpoint Response to Fluorodeoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 6-Thioguanine alters the structure and stability of duplex DNA and inhibits quadruplex DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular dynamics of DNA quadruplex molecules containing inosine, 6-thioguanine and 6-thiopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical study of the guanine --> 6-thioguanine substitution in duplexes, triplexes, and tetraplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Thioguanosine (CAS Number 85-31-4): Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Thioguanosine (6-TG) is a synthetic purine nucleoside analogue that plays a critical role as an antimetabolite in chemotherapy. As a cornerstone of treatment regimens for various hematological malignancies, particularly acute lymphoblastic leukemia (ALL), a comprehensive understanding of its chemical properties is paramount for its effective and safe application in research and drug development. This guide provides a detailed exploration of the chemical and physical characteristics of 6-Thioguanosine, its synthesis, mechanism of action, metabolic fate, and analytical methodologies.

Chemical and Physical Properties

6-Thioguanosine is a derivative of the natural nucleoside guanosine, with the oxygen atom at the 6-position of the purine ring substituted with a sulfur atom. This modification is central to its biological activity.

Structure and Nomenclature

-

IUPAC Name: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione[1]

-

CAS Number: 85-31-4

-

Synonyms: 6-Mercaptoguanosine, 6-Thioguanine Ribonucleoside, NSC 29422

-

Chemical Formula: C₁₀H₁₃N₅O₄S[2]

Physicochemical Data

A comprehensive summary of the key physicochemical properties of 6-Thioguanosine is presented in the table below. It is important to note that some reported values, such as melting point and pKa, are for the free base, 6-thioguanine, but serve as a close reference.

| Property | Value |

| Appearance | Pale yellow crystalline powder[3] |

| Melting Point | >360 °C (for 6-thioguanine)[4] |

| pKa | 8.22 (Uncertain, for 6-thioguanine)[2][5] |

| Solubility | DMSO: 6.88 mg/mL (22.99 mM)[2] DMF: 2 mg/mL Water: Insoluble Ethanol: Slightly soluble Dilute Alkali: Soluble[6] |

| UV λmax | 257 nm and 342 nm (at pH 4-6) 252 nm and 319.5 nm (at pH 10.4-12.0)[4] |

| Stability | Stable as a solid for years at -20°C. In solvent, stable for 1 year at -80°C.[2] |

Synthesis of 6-Thioguanosine

The synthesis of 6-Thioguanosine can be achieved through a multi-step process starting from the readily available nucleoside, guanosine. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis from Guanosine

-

Protection of Hydroxyl Groups: The three hydroxyl groups of the ribose moiety of guanosine are first protected, typically as tert-butyldimethylsilyl (TBS) ethers. This prevents unwanted side reactions in the subsequent step.

-

Thionation: The 6-oxo group of the protected guanosine is then converted to a 6-thio group using a thionating agent, such as Lawesson's reagent. This reaction is the key step in forming the thiopurine core.[7]

-

Deprotection: The protecting groups on the ribose hydroxyls are selectively removed under acidic conditions to yield 6-Thioguanosine.[7]

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography, to obtain high-purity 6-Thioguanosine.

Caption: Synthetic pathway for 6-Thioguanosine from guanosine.

Mechanism of Action and Metabolism

6-Thioguanosine exerts its cytotoxic effects by acting as a purine antimetabolite. Its mechanism of action is intricately linked to its metabolic activation within the cell.

Metabolic Activation

Upon cellular uptake, 6-Thioguanosine is metabolized into its active forms, the 6-thioguanine nucleotides (TGNs). This process is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-thioguanine (the base) to 6-thioguanosine monophosphate (TGMP).[8] TGMP is then further phosphorylated to 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP).[8]

Caption: Metabolic activation and mechanism of action of 6-Thioguanosine.

Cytotoxicity

The primary mechanisms by which TGNs induce cell death are:

-

Incorporation into Nucleic Acids: TGTP is incorporated into both DNA and RNA during replication and transcription. This incorporation disrupts the normal function of these nucleic acids, leading to strand breaks and apoptosis.[9]

-

Inhibition of Purine Synthesis: TGMP can inhibit key enzymes in the de novo purine synthesis pathway, leading to a depletion of the natural guanine nucleotide pool required for DNA and RNA synthesis.[10]

-

Induction of Mismatch Repair-Mediated Apoptosis: When incorporated into DNA, 6-thioguanine can be methylated to form S⁶-methylthioguanine. During subsequent DNA replication, this modified base can mispair with thymine. This mismatch is recognized by the DNA mismatch repair (MMR) system, which, in a futile attempt to repair the lesion on the parental strand, introduces single-strand breaks in the newly synthesized strand, ultimately triggering a G2-M cell cycle arrest and apoptosis.[11][12][13][14]

Analytical Methods

Accurate and sensitive analytical methods are crucial for the quantification of 6-Thioguanosine in biological matrices for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most widely used technique.

UPLC-MS/MS for Quantification in Biological Matrices

This section provides a general protocol for the quantification of 6-thioguanine nucleotides (as a measure of 6-Thioguanosine activity) in erythrocytes, a common matrix for monitoring thiopurine therapy.

1. Sample Preparation:

-

Isolate erythrocytes from whole blood by centrifugation.

-

Lyse the red blood cells to release the intracellular contents, including the TGNs.

-

Precipitate proteins using a suitable agent, such as perchloric acid or methanol.

-

Hydrolyze the TGNs to the free base, 6-thioguanine, by heating.

2. Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is employed for optimal separation.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transitions monitored are specific to 6-thioguanine and an internal standard.

Caption: Workflow for the UPLC-MS/MS analysis of 6-thioguanine nucleotides.

Safety and Handling

6-Thioguanosine is a cytotoxic agent and should be handled with appropriate precautions in a laboratory setting. It is considered a hazardous substance.[15]

-

Toxicity: The oral LD50 in mice is 160 mg/kg.[15]

-

Handling: Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[15] For long-term storage, -20°C is recommended.[2]

Conclusion

6-Thioguanosine remains a vital tool in the arsenal against certain cancers. Its efficacy is rooted in its unique chemical structure, which allows it to be metabolized into fraudulent nucleotides that disrupt cellular processes. A thorough understanding of its chemical properties, synthesis, mechanism of action, and analytical methods, as detailed in this guide, is essential for researchers and drug development professionals working to optimize its therapeutic potential and develop novel applications.

References

- TargetMol. (n.d.). 6-Thioguanosine.

- ChemicalBook. (n.d.). 6-THIOGUANOSINE | 85-31-4.

- ChemicalBook. (n.d.). 6-Thioguanine CAS#: 154-42-7.

- Swann, P. F., et al. (1996). Cytotoxic Mechanism of 6-Thioguanine: hMutSα, the Human Mismatch Binding Heterodimer, Binds to DNA Containing S6-Methylthioguanine. Biochemistry, 35(47), 15258–15265.

- Santa Cruz Biotechnology. (n.d.). 6-Thioguanine Material Safety Data Sheet.

- Cayman Chemical. (n.d.). 6-Thioguanosine (CAS 85-31-4).

- TargetMol. (n.d.). 6-Thioguanosine.

- Sigma-Aldrich. (n.d.). 6-Thioguanine (A4660) - Product Information Sheet.

- Wikipedia. (n.d.). Tioguanine.

- Nowakowska, M., et al. (2014). Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules. Organic & Biomolecular Chemistry, 12(20), 3269-3278.

- ACS Publications. (2021). Structural Characterization of 6-Thioguanosine and Its Monohydrate in the Gas Phase. The Journal of Physical Chemistry A, 125(34), 7424–7432.

- ResearchGate. (2019). Development and Method Validation of 6-Thioguanine and 6-Methylmercaptopurine in Erythrocytes Using LC-MS/MS.

- AACR Journals. (2003). DNA Mismatch Repair (MMR) Mediates 6-Thioguanine Genotoxicity by Introducing Single-strand Breaks to Signal a G2-M Arrest in MMR-proficient RKO Cells. Molecular Cancer Therapeutics, 2(6), 549-555.

- R&D Systems. (n.d.). 6-Thioguanine | Immunosuppressants: Tocris Bioscience.

- ACS Publications. (2022). 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells. Journal of Medicinal Chemistry, 65(23), 15664–15678.

- MDPI. (2024). Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells.

- National Institutes of Health. (n.d.). Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid.

- GPAT Preparation. (2020). 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses.

- Frontiers. (2022). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 13, 836812.

- PubChem. (n.d.). Thioguanosine.

- ChemicalBook. (n.d.). 6-THIOGUANOSINE(85-31-4) 1H NMR spectrum.

- ResearchGate. (n.d.). Analysis of 6-thioguanine (6-tg) and 6-methylmercaptopurine (6-mmp) in whole blood, using online solid phase extraction liquid chromatography tandem mass spectrometry (LC-MS).

- ACS Publications. (1955). The Synthesis of 6-Thioguanine. Journal of the American Chemical Society, 77(1), 1676-1676.

- ChemicalBook. (n.d.). 6-Thioguanine(154-42-7) 1H NMR spectrum.

- PubMed. (2003). DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells. Molecular Cancer Therapeutics, 2(6), 549-55.

- PubChem. (n.d.). Thioguanine.

- PubMed. (2000). Determination of leukocyte DNA 6-thioguanine nucleotide levels by high-performance liquid chromatography with fluorescence detection.

- PubMed. (2020). Simultaneous UPLC-MS/MS Determination of 6-mercaptopurine, 6-methylmercaptopurine and 6-thioguanine in Plasma: Application to the Pharmacokinetic Evaluation of Novel Dosage forms in Beagle Dogs. Current Pharmaceutical Analysis, 16(8), 999-1008.

- AACR Journals. (1960). The Metabolism of 6-Thioguanine in Normal and Neoplastic Tissues. Cancer Research, 20(1), 1-6.

- PubMed. (1998). 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells. Leukemia Research, 22(8), 723-731.

- SMPDB. (2013). Thioguanine Metabolism Pathway (old).

- The Royal Society of Chemistry. (n.d.). Supporting Informations Mitigating UVA Light Induced Reactivity of 6-Thioguanine through Formation of a Ru(II) Half-Sandwich Complex. Retrieved from The Royal Society of Chemistry website.

- PubMed. (2016). Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism.

- PubMed. (1996). Role of postreplicative DNA mismatch repair in the cytotoxic action of thioguanine. Science, 273(5278), 1109-1111.

Sources

- 1. Thioguanosine | C10H13N5O4S | CID 2724387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Thioguanine(154-42-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Preparation of 6-thioguanosine phosphoramidite for oligoribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. SMPDB [smpdb.ca]

- 10. 6-THIOGUANINE Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of postreplicative DNA mismatch repair in the cytotoxic action of thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 6-Thioguanosine 5'-Monophosphate (6-TGMP)

This Application Note is structured to guide researchers through the synthesis of 6-Thioguanosine 5'-monophosphate (6-TGMP), a critical metabolite in the study of acute lymphoblastic leukemia (ALL) and thiopurine pharmacodynamics.

6-TGMP (CAS: 16369-83-0)Executive Summary

6-Thioguanine (6-TG) is a guanine analogue used in the treatment of leukemia.[1][2][3] Its cytotoxicity depends on intracellular activation to 6-Thioguanosine 5'-monophosphate (6-TGMP) and subsequent phosphorylation to di- and triphosphates, which are incorporated into DNA.

Synthesizing 6-TGMP in vitro presents a specific challenge: the sulfur atom at the C6 position is nucleophilic and prone to oxidation, making standard chemical glycosylation of the base difficult. This guide presents two validated protocols:

-

Biocatalytic Synthesis (Direct): Utilizing Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for the direct, one-step conversion of 6-TG to 6-TGMP.[4] This is the preferred method for physiological relevance and stereochemical purity.

-

Chemical Phosphorylation (Scalable): The Yoshikawa phosphorylation of 6-thioguanosine. Note that this route requires the nucleoside as the immediate precursor.

Mechanism of Action & Pathway Visualization

Understanding the biosynthetic pathway is essential for selecting the synthesis method. 6-TG is a prodrug; it must be ribosylated and phosphorylated to become active.

Figure 1: Thiopurine Metabolic Pathway

The following diagram illustrates the enzymatic conversion (Salvage Pathway) utilized in Protocol A and the competing methylation pathway.

Caption: Figure 1.[5] The salvage pathway conversion of 6-TG to 6-TGMP via HGPRT, competing with TPMT methylation.

Protocol A: Biocatalytic Synthesis (Direct Conversion)

Best for: Small-scale synthesis, metabolic studies, and generating analytical standards. Principle: This method mimics the in vivo salvage pathway. The enzyme HGPRT transfers the phosphoribosyl group from 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) to the N9 position of 6-TG.

Materials Required

| Reagent | Concentration / Amount | Role |

| 6-Thioguanine | 10 mM (dissolved in dilute NaOH) | Substrate (Base) |

| PRPP (Magnesium salt) | 12 mM | Ribose-Phosphate Donor |

| Recombinant HGPRT | 5 Units | Biocatalyst |

| Tris-HCl Buffer | 50 mM, pH 7.4 | Reaction Medium |

| MgCl₂ | 5 mM | Cofactor |

| Dithiothreitol (DTT) | 1 mM | Antioxidant (Protects Sulfur) |

Step-by-Step Methodology

-

Buffer Preparation: Prepare 10 mL of reaction buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4). Crucial: Degas the buffer with nitrogen to prevent oxidation of the thione group.

-

Substrate Solubilization: Dissolve 6-TG in a minimal volume of 0.1 M NaOH, then dilute into the reaction buffer to a final concentration of 1 mM. Adjust pH back to 7.4 if necessary.

-

Initiation: Add PRPP to a final concentration of 1.2 mM (1.2 equivalents).

-

Catalysis: Add recombinant HGPRT (0.5 U/mL). Incubate at 37°C.

-

Monitoring: Monitor the reaction via UV-Vis spectroscopy.

-

Checkpoint: 6-TG has a

at ~340 nm. Upon conversion to the nucleotide (6-TGMP), a bathochromic shift is often observed, and HPLC analysis (see Section 5) is required to confirm the shift in retention time.

-

-

Termination: Quench the reaction by heating to 95°C for 2 minutes (denatures HGPRT) or by ultrafiltration (10 kDa cutoff) to remove the enzyme.

Protocol B: Chemical Phosphorylation (Yoshikawa Method)

Best for: Gram-scale synthesis. Prerequisite: Chemical synthesis directly from the base (6-TG) is inefficient due to N7/N9 regioselectivity issues. This protocol assumes the starting material is 6-Thioguanosine (the nucleoside).[4][5] If starting from 6-TG, an enzymatic ribosylation (using Purine Nucleoside Phosphorylase) or chemical silylation-glycosylation is required first.

Reaction: Selective 5'-phosphorylation using Phosphorus Oxychloride (

Materials Required[1][3][5][6][7][8][9][10][11][12][13]

-

Substrate: 6-Thioguanosine (dried over

under vacuum). -

Solvent: Trimethyl phosphate (TMP).

-

Reagent: Phosphorus oxychloride (

).[5] -

Quench: TEAB buffer (Triethylammonium bicarbonate).

Step-by-Step Methodology

-

Dissolution: Suspend 6-Thioguanosine (1 mmol, 299 mg) in dry Trimethyl phosphate (5 mL) under an Argon atmosphere.

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Phosphorylation: Dropwise add

(2 mmol, 186 µL). -

Reaction: Stir at 0°C for 3 hours. Monitor by TLC (Isopropanol:NH4OH:H2O, 7:1:2).

-

Hydrolysis: Pour the reaction mixture into ice-cold 1M TEAB buffer (pH 7.5) to hydrolyze the phosphodichloridate intermediate.

-

Purification (Critical Step):

-

Load the mixture onto a DEAE-Sephadex A-25 column.

-

Elute with a linear gradient of TEAB (0.05 M to 0.5 M).

-

6-TGMP typically elutes later than the unreacted nucleoside due to the negative charge of the phosphate.

-

-

Isolation: Pool fractions containing 6-TGMP (identified by UV at 342 nm), evaporate, and lyophilize to obtain the triethylammonium salt.

Analytical Validation (QC)

Trustworthiness in nucleotide synthesis requires rigorous validation. Thiopurines are light-sensitive and prone to oxidation (forming disulfides).

HPLC Method (Reverse Phase)

| Parameter | Setting |

| Column | C18 (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm) |

| Mobile Phase A | 20 mM Potassium Phosphate (pH 6.0) |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | 0-10% B over 15 mins (Isocratic often suffices for nucleotides) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 342 nm (Specific for Thio-base) & 254 nm |

Interpretation of Results

-

UV Spectrum: The product must show a characteristic absorption maximum (

) at 342 nm (pH 7). A shift to <330 nm suggests oxidation to 6-thiouric acid or loss of the sulfur. -

Retention Time: 6-TGMP is more polar than 6-TG and 6-Thioguanosine.

-

Order of Elution (RP-HPLC): 6-TGMP (Fastest) < 6-Thioguanosine < 6-TG.

-

Figure 2: Purification Logic Flow

Caption: Figure 2.[5] Downstream processing workflow for the isolation of chemically synthesized 6-TGMP.

Storage and Stability

-

Solid State: Store at -20°C, desiccated. Protect from light.

-

Solution: Unstable in acidic solutions. 6-TGMP is susceptible to hydrolysis of the glycosidic bond and oxidation of the sulfur. Always use DTT (1 mM) in stock solutions if compatible with downstream assays.

References

-

Elion, G. B. (1989). The Purine Path to Chemotherapy. Science, 244(4900), 41-47. Link

-

Kovács, Z., & Jemth, P. (2014). Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules.[5] Organic & Biomolecular Chemistry, 12, 3471-3483. (Describes POCl3 phosphorylation of 6-thioguanosine). Link

-

Bostrom, B., & Erdmann, G. (1993). Cellular pharmacology of 6-thioguanine in acute lymphoblastic leukemia. Cancer Research, 53(3), 697-702. (Describes HGPRT pathway). Link

-

Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A Novel Method for Phosphorylation of Nucleosides to 5'-Nucleotides.[5] Tetrahedron Letters, 8(50), 5065-5068. Link

-

Hawwa, A. F., et al. (2008).[9] An HPLC method for the simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. British Journal of Clinical Pharmacology, 66(4), 517–528. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-T-5'-GMP BIOLOG Life Science Institute [biolog.de]

Measuring DNA-Incorporated Thioguanosine: A Detailed Application Note and Protocol for Therapeutic Drug Monitoring

Authored by a Senior Application Scientist

Introduction: The Clinical Imperative for Quantifying DNA-Incorporated Thioguanosine

Thiopurine drugs, such as 6-mercaptopurine (6-MP) and azathioprine, are fundamental to the treatment of various diseases, including acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD).[1][2] These medications act as prodrugs, undergoing extensive metabolism to form active thioguanine nucleotides (TGNs). A crucial aspect of their cytotoxic and immunomodulatory effects is the incorporation of these TGNs, primarily as 6-thioguanosine (TG), into the DNA of replicating cells. This integration disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis.[3][4]

While therapeutic drug monitoring (TDM) of thiopurine metabolites in red blood cells (RBCs) has been the standard, it provides an indirect measure of the drug's activity at its target site.[1] The direct quantification of DNA-incorporated thioguanosine (DNA-TG) in nucleated cells offers a more precise and clinically relevant biomarker for assessing treatment efficacy and predicting adverse effects like myelosuppression.[1][5] This is particularly important for personalizing therapy, especially in patients with genetic variations in enzymes like thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15), which significantly influence thiopurine metabolism and toxicity.[2][5] This application note provides a comprehensive, field-proven protocol for the accurate and sensitive measurement of DNA-TG using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and highly specific analytical technique.[2][6][7][8]

The Scientific Rationale: Why LC-MS/MS for DNA-TG Analysis?

The quantification of DNA-TG presents a significant analytical challenge due to its low abundance within the vast excess of natural DNA bases. LC-MS/MS is the method of choice for this application due to its exceptional sensitivity, specificity, and broad dynamic range.

-

Causality in Method Selection:

-

Chromatographic Separation (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the target analyte (thioguanine) from the complex mixture of other DNA components and cellular debris. This separation is critical to prevent ion suppression and ensure accurate quantification.

-

Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry provides two layers of specificity. The first mass spectrometer (Q1) selects for the precursor ion of the derivatized thioguanine. This ion is then fragmented in a collision cell (Q2), and a specific product ion is monitored by the second mass spectrometer (Q3). This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for the unambiguous identification and quantification of the analyte.

-

Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards, such as deuterated thioguanine (TG-d3) and deuterated guanine (G-d3), is a cornerstone of a self-validating system.[2][6] These standards are chemically identical to the analytes of interest but have a higher mass. They are added at a known concentration to every sample at an early stage of the preparation process. By tracking the ratio of the analyte to its corresponding internal standard, any variations in sample extraction, derivatization efficiency, or instrument response can be accurately corrected for, ensuring the highest degree of precision and accuracy.

-

Mechanism of Action and Therapeutic Relevance

The therapeutic efficacy of thiopurines is directly linked to the incorporation of thioguanine into DNA. This process triggers a futile cycle of DNA mismatch repair, ultimately leading to apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of thiopurine-induced cytotoxicity.

Detailed Experimental Protocol

This protocol is designed for the quantification of DNA-TG in peripheral blood mononuclear cells (PBMCs) or other nucleated cell populations.

Part 1: Sample Preparation

-

Cell Isolation and DNA Extraction:

-

Isolate nucleated cells (e.g., PBMCs) from whole blood using density gradient centrifugation.

-

Extract genomic DNA from the isolated cells using a commercial DNA purification kit according to the manufacturer's instructions.[1] Ensure the use of chaotropic agents to denature proteins and other contaminants for high-purity DNA.

-

Expert Insight: The quality of the extracted DNA is paramount. Use spectrophotometry to determine the DNA concentration and purity.[9] A 260/280 nm absorbance ratio of ~1.8 is indicative of pure DNA.

-

-

DNA Hydrolysis or Depurination:

-

Derivatization (for some methods):

-

Solid-Phase Extraction (SPE):

-

SPE is a critical step for sample clean-up and concentration of the analyte.[1]

-

Condition an appropriate SPE column (e.g., a mixed-mode cation exchange column).

-

Load the hydrolyzed (and derivatized, if applicable) sample onto the column.

-

Wash the column to remove interfering substances.

-

Elute the thioguanine and internal standards using a suitable elution solvent.[1]

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.[1]

-

Part 2: LC-MS/MS Analysis

-

Instrumentation:

-

A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

-

Chromatographic Conditions:

-

Column: A C18 or HILIC column appropriate for the separation of polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for thioguanine and the internal standards.

-

Instrument Settings: Optimize source temperature, desolvation temperature, capillary voltage, and collision energy for maximum signal intensity.

-

Part 3: Data Analysis and Quantification

-

Calibration Curve:

-

Prepare a series of calibrators by spiking known concentrations of thioguanine into blank DNA.[1]

-

Process the calibrators alongside the unknown samples.

-

Generate a calibration curve by plotting the peak area ratio of thioguanine to its internal standard against the nominal concentration of the calibrators.

-

-

Quantification:

Workflow Visualization

Caption: Experimental workflow for DNA-TG quantification.

Method Validation and Performance Characteristics

A robust and reliable analytical method requires thorough validation. The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for DNA-TG.[2][6][12][13]

| Parameter | Typical Performance | Rationale for Self-Validation |

| **Linearity (R²) ** | > 0.99 | Ensures a proportional response across the expected concentration range. |

| Lower Limit of Quantification (LLOQ) | 10.0 fmol TG/µg DNA | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | < 15% | Demonstrates the reproducibility of the assay within the same day. |

| Inter-day Precision (%CV) | < 15% | Assesses the long-term reproducibility of the method. |

| Accuracy (% Bias) | 85-115% | Ensures the measured value is close to the true value. |

| Recovery (%) | 85.7%–116.2% | Indicates the efficiency of the extraction process. |

| Matrix Effect | Minimal | Confirms that co-eluting substances from the sample matrix do not interfere with ionization. |

| Carry-over | Not significant | Ensures that there is no residual analyte from a previous injection affecting the current sample. |

Conclusion: Advancing Personalized Medicine

The protocol detailed in this application note provides a robust and reliable framework for the quantification of DNA-incorporated thioguanosine. By directly measuring the active drug metabolite at its site of action, this method offers a superior approach to therapeutic drug monitoring compared to traditional methods. The implementation of this assay in clinical and research settings has the potential to significantly advance personalized medicine by enabling clinicians to optimize thiopurine dosing, thereby maximizing therapeutic efficacy while minimizing the risk of severe toxicity.

References

-

Choi, R., et al. (2021). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia. Annals of Laboratory Medicine, 41(2), 145-153. [Link]

-

Annals of Laboratory Medicine. (2021). Measuring DNA-TG with LC-MS/MS to Monitor 6-MP in ALL patients. YouTube. [Link]

-

Choi, R., et al. (2021). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia. Annals of Laboratory Medicine, 41(2), 145-153. [Link]

-

Nielsen, S. N., et al. (2025). DNA-incorporated thioguanine to detect potential non-adherence to maintenance therapy in acute lymphoblastic leukemia. Cancer Chemotherapy and Pharmacology. [Link]

-

Bergo, V. (2024). DNA quantification methods: determine the concentration, yield and purity of samples. Bergo. [Link]

-

Nielsen, S. N., et al. (2021). Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia. Haematologica, 106(11), 2899-2907. [Link]

-

Nielsen, S. N., et al. (2021). Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia. Haematologica, 106(11), 2899-2907. [Link]

-

Al-Ghadeer, H. A., et al. (2024). Innovating Thiopurine Therapeutic Drug Monitoring: A Systematic Review and Meta-Analysis on DNA-Thioguanine Nucleotides (DNA-TG) as an Inclusive Biomarker in Thiopurine Therapy. Journal of Clinical Medicine, 13(14), 4208. [Link]

-

Choi, R., et al. (2021). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia. ResearchGate. [Link]

-

Choi, R., et al. (2021). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia. PubMed. [Link]

-

Appell, M. L., et al. (2024). Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation. Analytical and Bioanalytical Chemistry. [Link]

-

Choi, R., et al. (2021). Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia. Annals of Laboratory Medicine. [Link]

-

Wang, Y., et al. (2010). LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine. Analytical Chemistry, 82(12), 5034-5041. [Link]

-

Wang, Y., et al. (2010). LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine. ACS Publications. [Link]

Sources

- 1. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 5. Innovating Thiopurine Therapeutic Drug Monitoring: A Systematic Review and Meta-Analysis on DNA-Thioguanine Nucleotides (DNA-TG) as an Inclusive Biomarker in Thiopurine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA-incorporated thioguanine to detect potential non-adherence to maintenance therapy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Quantification of Thioguanine in DNA Using Liquid Chromatography-Tandem Mass Spectrometry for Routine Thiopurine Drug Monitoring in Patients With Pediatric Acute Lymphoblastic Leukemia [annlabmed.org]

Application Note: A Researcher's Guide to 6-Thioguanosine Treatment in Jurkat Cells

Protocols for Dosage, Incubation, and Downstream Analysis

Abstract This technical guide provides a comprehensive framework for researchers utilizing the Jurkat T-lymphocyte cell line to investigate the effects of 6-Thioguanosine (6-TG). As a cornerstone of chemotherapy for diseases like acute lymphoblastic leukemia (ALL), understanding the cellular and molecular responses to 6-TG is paramount.[1] This document moves beyond a simple recitation of steps, offering in-depth explanations of the underlying mechanisms of action, critical considerations for experimental design, and detailed, validated protocols for treatment and subsequent analysis of apoptosis. The provided methodologies are designed to be self-validating, ensuring robust and reproducible results for professionals in academic research and drug development.

Scientific Background & Mechanism of Action

6-Thioguanine (the active form of 6-Thioguanosine) is a purine analogue that exerts its cytotoxic effects primarily by integrating into the cellular machinery of proliferating cells.[2] Jurkat cells, an immortalized T-lymphocyte line derived from a patient with T-cell leukemia, serve as a clinically relevant in vitro model for studying the antileukemic properties of such compounds.

The cytotoxic cascade of 6-TG is multifaceted:

-

Metabolic Activation: Upon cellular uptake, 6-TG is metabolized via the purine salvage pathway, ultimately forming 6-thioguanine nucleotides (TGNs).[1][3]

-

Nucleic Acid Incorporation: The primary mechanism of cytotoxicity involves the incorporation of these TGNs into DNA (as deoxythioguanosine) and RNA.[3][4] This incorporation disrupts the integrity and function of nucleic acids, leading to cell cycle arrest and apoptosis.

-

Induction of Mitochondrial Dysfunction: Studies in Jurkat T cells have demonstrated that 6-TG treatment leads to a significant decrease in the expression of proteins involved in the mitochondrial respiratory chain complex.[5] This mitochondrial dysfunction contributes to the overall cytotoxic effect.[5]

-

Epigenetic Modifications: 6-TG has been shown to induce a decrease in global cytosine methylation in Jurkat-T cells by promoting the proteasome-mediated degradation of DNA methyltransferase 1 (DNMT1).[6][7] This can lead to the reactivation of epigenetically silenced genes.[6]

-

Apoptosis Induction: The culmination of these insults is the induction of apoptosis. In human T-cells, this can be mediated by the binding of 6-thioguanosine triphosphate (SGTP) to the Rac1 GTPase, which is essential for CD28 co-stimulation, thereby triggering the apoptotic pathway.[1]

Figure 1: Simplified diagram of the 6-Thioguanosine mechanism of action.

Experimental Design Considerations

The success of any experiment involving 6-TG hinges on careful planning. The dosage and incubation time are not fixed values but are interdependent variables that must be optimized for each specific research question.

2.1 Jurkat Cell Culture & Maintenance Jurkat cells are grown in suspension culture. Maintaining a healthy, logarithmically growing population is critical for experimental consistency.

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Subculturing: Cells should be subcultured every 2 to 3 days to maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.[8][9] Do not allow the culture to exceed 3 x 10⁶ cells/mL, as this can lead to nutrient depletion and accumulation of toxic byproducts, affecting cellular responses.

-

Viability Check: Always perform a viability check (e.g., using Trypan Blue) before seeding cells for an experiment. Viability should be >95%.

2.2 Dosage Selection (Dose-Response Studies) It is imperative to perform a dose-response study to determine the effective concentration range of 6-TG for your specific Jurkat cell clone and assay. The IC50 (half-maximal inhibitory concentration) is a common benchmark.

Rationale: Different endpoints may have different sensitivities. For instance, the concentration required to induce apoptosis may differ from that needed to observe changes in gene expression or DNA methylation.

| Parameter | Recommended Range | Rationale & Source |

| Starting Concentrations | 0.5 µM - 10 µM | This range brackets concentrations shown to be effective in Jurkat and other leukemia cell lines. Studies have specifically used 3 µM for methylation and proteomic analyses in Jurkat cells.[5][6][7] Related thiopurines have been tested in the 0.5 µM to 5 µM range.[10] |

| Vehicle Control | DMSO (≤0.1% final conc.) | 6-TG is typically dissolved in Dimethyl sulfoxide (DMSO). The vehicle control is crucial to ensure that any observed effects are due to the compound and not the solvent. |

2.3 Incubation Time (Time-Course Studies) The duration of exposure to 6-TG will dictate the cellular state at the time of analysis. A time-course experiment is essential to capture the dynamics of the cellular response.

Rationale: Early time points may reveal signaling events and initial stress responses, while later time points are more suited for observing committed apoptosis and secondary effects.

| Incubation Time | Biological Events to Monitor | Supporting Evidence |

| Short (6 - 12 hours) | Early apoptosis signals, changes in global cytosine methylation.[6][7] | Initial changes in methylation and protein expression can be detected within this timeframe.[6][11][12] |

| Medium (24 - 48 hours) | Peak apoptosis, cell cycle arrest, significant loss of viability.[2] | A substantial apoptotic population is often observed after 24-48 hours of treatment in Jurkat cells.[13] |

| Long (72 hours) | Terminal events, assessment of long-term resistance. | Used in some lymphocyte culture studies to assess reproductive capacity after treatment.[14] |

Core Protocols

The following protocols provide a validated workflow for treating Jurkat cells with 6-TG and assessing the primary outcome of apoptosis.

Figure 2: General experimental workflow for 6-TG treatment and analysis.

3.1 General Protocol for 6-Thioguanosine Treatment of Jurkat Cells

-

Cell Seeding: From a healthy, log-phase culture, calculate the required cell volume. Centrifuge the cells at 300 x g for 5 minutes. Resuspend the cell pellet in fresh, pre-warmed complete RPMI-1640 medium to a final density of 0.5 x 10⁶ cells/mL.

-

Plating: Dispense the cell suspension into the wells of a sterile culture plate (e.g., 1 mL per well in a 24-well plate).

-

Compound Preparation: Prepare serial dilutions of your 6-TG stock solution in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest 6-TG dose.

-

Treatment: Add the appropriate volume of the 6-TG working solutions or vehicle control to the corresponding wells. Gently swirl the plate to ensure even distribution.

-

Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂ for the desired incubation period (e.g., 6, 24, or 48 hours).

-

Cell Harvesting: After incubation, transfer the cell suspension from each well into labeled microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes to pellet the cells.

-

Washing: Carefully aspirate the supernatant. Resuspend the cell pellet in 1 mL of cold 1X Phosphate-Buffered Saline (PBS) and repeat the centrifugation step.

-

Downstream Processing: After aspirating the PBS, the cell pellet is ready for downstream analysis, such as apoptosis assessment (Protocol 3.2), protein extraction for Western blotting, or DNA/RNA isolation.

3.2 Protocol: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest and Wash: Following the treatment protocol (3.1, steps 1-7), obtain a washed cell pellet.

-

Resuspension: Gently resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Causality Note: Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

-

-

Incubation: Gently vortex the tubes and incubate them for 15 minutes at room temperature in the dark.

-

Final Volume Addition: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer.

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Data Interpretation & Troubleshooting

| Observation | Possible Cause | Suggested Solution |

| High background apoptosis in vehicle control. | Cell culture is unhealthy (overgrown, contaminated). | Ensure cells are in log-phase growth and viability is >95% before starting. Use fresh media. |

| No significant effect at expected doses. | 6-TG stock solution has degraded; incorrect cell density; Jurkat clone is resistant. | Prepare fresh 6-TG stock. Confirm cell counts. Test a wider range of concentrations and longer incubation times. |

| All cells are PI-positive, even at low doses. | Compound concentration is too high (necrosis); improper cell handling during staining. | Perform a wider dose-response curve with lower concentrations. Handle cells gently during centrifugation and resuspension steps. |

References

-

Wang, L., et al. (2011). 6-Thioguanine Reactivates Epigenetically Silenced Genes in Acute Lymphoblastic Leukemia Cells by Facilitating Proteasome-mediated Degradation of DNMT1. Cancer Research. Available at: [Link]

-

Morgan, C. J., et al. (1994). 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells. Cancer Research. Available at: [Link]

-

Al-Eisa, N., et al. (2023). Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen. Frontiers in Immunology. Available at: [Link]

-

Lancaster, D. L., et al. (2005). 6-Thioguanine in children with acute lymphoblastic leukaemia: influence of food on parent drug pharmacokinetics and 6-thioguanine nucleotide concentrations. British Journal of Clinical Pharmacology. Available at: [Link]

-

Rundles, R. W., et al. (2015). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. The Oncologist. Available at: [Link]

-

Wang, L., et al. (2011). 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells. Biochemistry. Available at: [Link]

-

Chisari, M., et al. (2008). UVB-Radiation-Induced Apoptosis in Jurkat Cells: A Coordinated Fourier Transform Infrared Spectroscopy-Flow Cytometry Study. Biophysical Journal. Available at: [Link]

-

Wang, L., et al. (2012). 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells. Molecular & Cellular Proteomics. Available at: [Link]

-

Lange, B., & Prantner, J. E. (1982). Increase in numbers of 6-thioguanine-resistant human lymphocytes in short-term culture. Mutation Research/Environmental Mutagenesis and Related Subjects. Available at: [Link]

-

Rubin, A. D., et al. (1969). 6-Thioguanine: Antimitotic Effect on Human Lymphocytes in vitro Prevented by Adenine. Science. Available at: [Link]

-

Wang, L., et al. (2011). 6-Thioguanine Reactivates Epigenetically Silenced Genes in Acute Lymphoblastic Leukemia Cells by Facilitating Proteasome-mediated Degradation of DNMT1. Cancer Research. Available at: [Link]

-

ResearchGate. (n.d.). Flow cytometry analysis of Jurkat cells after staining with Annexin V-FITC/PI. ResearchGate. Available at: [Link]

-

ResearchGate. (2016). How to get a stable Jurkat cell lines by lentivirus infection?. ResearchGate. Available at: [Link]

-

ResearchGate. (2016). Is there a protocol for Jurkat cell activation?. ResearchGate. Available at: [Link]

-

Al-Eisa, N., et al. (2023). Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen. Frontiers in Immunology. Available at: [Link]

-

Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research. Available at: [Link]

-

ResearchGate. (n.d.). (a) % of apoptotic cells 6, 24, and 48 h after CAP treatment of Jurkat... ResearchGate. Available at: [Link]

-

YouTube. (2022). Subculturing TALL 104 l Subculturing Jurkat cells l Protocol for activation of T-cells. YouTube. Available at: [Link]

Sources

- 1. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. 6-Thioguanine Induces Mitochondrial Dysfunction and Oxidative DNA Damage in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Thioguanine Reactivates Epigenetically Silenced Genes in Acute Lymphoblastic Leukemia Cells by Facilitating Proteasome-mediated Degradation of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen [frontiersin.org]

- 12. Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Increase in numbers of 6-thioguanine-resistant human lymphocytes in short-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low recovery of 6-Thioguanosine in HPLC analysis

Introduction: Understanding the Challenge of 6-Thioguanosine

Welcome to the technical support guide for the analysis of 6-Thioguanosine (6-TG). As a purine analogue and a critical immunosuppressive and anti-leukemia drug, accurate quantification of 6-TG is paramount for therapeutic drug monitoring and pharmaceutical development.[1][2] However, researchers frequently encounter frustratingly low and inconsistent recovery during High-Performance Liquid Chromatography (HPLC) analysis.

The root of this challenge lies in the very feature that makes 6-TG biologically active: its thiol (-SH) group. This sulfur-containing functional group is highly susceptible to two primary loss mechanisms: oxidation and, most critically for HPLC, metal chelation. The stainless steel surfaces ubiquitous in standard HPLC systems (frits, tubing, columns) can act as a sink for the analyte, leading to poor peak shape, diminished response, and inaccurate quantification.

This guide provides a structured, cause-and-effect approach to diagnosing and resolving low recovery issues, moving from sample preparation to advanced system conditioning.

Section 1: Initial Diagnosis - Is the Problem in the Sample or the System?

Before extensively troubleshooting the HPLC instrument, it is crucial to verify the integrity of your sample and standards. Analyte loss can occur well before the sample is ever injected.

Q: My calibration standards are reading low, or my recovery from biological matrices is poor from the start. What are the likely causes related to sample handling?

A: The primary culprits are analyte stability and inefficient extraction. 6-Thioguanine and its nucleotide metabolites (6-TGN) are sensitive to their storage and handling environment.

-

Chemical Stability: The thiol group is prone to oxidation, forming disulfide bridges. This degradation is accelerated by exposure to room temperature and certain pH conditions. For biological samples, such as whole blood, significant degradation of 6-TGN can occur within days, even at 4°C.[3] One study noted a decrease of over 20% in 6-TGN concentration on the second day of storage at room temperature.[3]

-

Storage Conditions: For long-term stability, pre-processed samples should be stored at temperatures of -70°C or lower.[3] Storage at -20°C has been shown to result in a 30% loss of 6-TGN over 180 days, making it unsuitable for long-term storage.[3]

-

Extraction Efficiency: Particularly when analyzing metabolites from red blood cells (RBCs), the extraction process is critical. Incomplete cell lysis or protein precipitation can lead to low and variable recovery.[4] Methods often involve hydrolysis with agents like perchloric acid to release the target analytes.[1][2][5] Inadequate hydrolysis can result in extraction efficiencies as low as 40-60%.[3][4]

Troubleshooting Workflow: Sample Integrity

Caption: Initial workflow for diagnosing pre-injection issues.

Section 2: The Core Issue - Metal Chelation and Mobile Phase Optimization

The most prevalent and often overlooked cause of low 6-TG recovery in HPLC is the interaction between the analyte's thiol group and active metal sites within the fluidic path.

Q: Why is my 6-Thioguanosine peak tailing and its area decreasing with subsequent injections?

A: This is the classic signature of metal chelation. The thiol group of 6-TG has a high affinity for metal ions, particularly iron (Fe²⁺/Fe³⁺) and nickel (Ni²⁺), which are exposed on the surface of standard stainless steel HPLC components. This interaction results in the irreversible adsorption of the analyte onto the surfaces of column frits, tubing, and even the stationary phase particles themselves. The result is a progressive loss of analyte, leading to diminishing peak areas and poor peak shape.

Caption: Mechanism of 6-Thioguanosine loss via metal chelation.

Q: How can I modify my mobile phase to prevent this chelation and improve recovery?

A: Your mobile phase is the first line of defense. The goal is to either reduce the reactivity of the thiol group or to saturate the active metal sites with a competing agent.

-

Control the pH: Maintaining an acidic mobile phase (e.g., pH 3.0-4.0) helps keep the thiol group protonated (-SH rather than -S⁻). The protonated form is significantly less reactive and has a lower affinity for metal ions. Mobile phases using sodium acetate buffer at pH 3.5 or additives like formic or phosphoric acid are commonly employed.[6][7]

-

Introduce a Competing Chelator: This is a highly effective strategy. Adding a small concentration of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) , to your mobile phase can dramatically improve recovery. The EDTA will preferentially bind to the active metal sites throughout the system, effectively "passivating" them and allowing the 6-TG to pass through unhindered.[8]

Table 1: Recommended Mobile Phase Modifications for 6-TG Analysis

| Parameter | Recommendation | Rationale & Key Considerations |

| pH | 3.0 - 4.0 | Keeps the thiol group protonated, reducing its ability to chelate with metals.[6] |

| Buffer/Acid | Sodium Acetate, Potassium Phosphate, Formic Acid, or Phosphoric Acid | Provides stable pH control. Phosphoric acid is a good choice for passivating stainless steel.[9] |

| Organic Modifier | Methanol or Acetonitrile | Standard reversed-phase modifiers. The choice depends on the specific separation required.[6][10] |

| Additive | 0.1 - 0.5 mM EDTA | (Strongly Recommended) Acts as a competitive chelating agent, binding to active metal sites in the HPLC system to prevent analyte adsorption.[8] |

Section 3: System-Wide Solutions - Hardware and Passivation

If mobile phase optimization is insufficient, the issue lies with a highly active HPLC system. In this case, a dedicated conditioning or "passivation" procedure is required to neutralize the metal surfaces.

Q: My recovery is still low/inconsistent even with an optimized mobile phase. What is the next step?

A: Your system requires a more aggressive passivation treatment. Passivation is a chemical process that removes free iron from stainless steel surfaces and creates a protective oxide layer, rendering the surface more inert.[9][11] For HPLC applications, this involves flushing the system with specific acidic or chelating solutions.

Warning: Always remove the HPLC column and any pH-sensitive detectors from the flow path before beginning a system passivation procedure. Connect the injector directly to the detector with a union.

Protocol: HPLC System Passivation for Thiol Analysis

This protocol should be performed on the entire fluidic path, from the pump to the detector outlet.

-

Initial System Flush:

-

Flush all pump lines with HPLC-grade water for 20 minutes.

-

-

Acidic Cleaning & Passivation:

-

Prepare a solution of 20-30% Nitric Acid or 30% Phosphoric Acid in HPLC-grade water. Nitric acid is a stronger passivating agent, while phosphoric acid is also effective and often more readily available.[11][12]

-

Introduce the acidic solution into the system.

-

Pump the solution at a low flow rate (e.g., 0.1-0.2 mL/min) for 60-90 minutes.

-

-

Thorough Rinse:

-

Replace the acidic solution with fresh HPLC-grade water.

-

Flush the system at a normal operating flow rate (e.g., 1.0 mL/min) for at least 60 minutes, or until the eluent at the outlet is pH neutral. This step is critical to remove all traces of acid.

-

-

Final Conditioning:

-

Flush the system with your initial mobile phase (preferably containing EDTA) for 30 minutes before reinstalling the column.

-

Q: Are there hardware alternatives to reduce these interactions?

A: Yes. For labs performing routine analysis of thiols or other metal-sensitive compounds, investing in bio-inert or PEEK-lined hardware can be a permanent solution. This includes PEEK tubing, PEEK column frits, and columns with PEEK-lined or specially treated internal surfaces designed to minimize metal exposure.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-TG recovery high on the first injection but drops on subsequent runs? This is a classic sign of active sites being temporarily saturated. The first injection "coats" the most active sites, but they can become available again over time. Consistent passivation and the use of a chelating agent in the mobile phase are necessary for run-to-run reproducibility.

Q2: What is the recommended detection wavelength for 6-Thioguanosine? 6-Thioguanosine has a strong UV absorbance maximum around 340-342 nm.[6] Setting your DAD or UV detector to this wavelength will provide optimal sensitivity.

Q3: Can I use a standard C18 column for this analysis? Yes, a standard C18 column can be used, but success is highly dependent on system passivation and mobile phase optimization. For more robust results, consider using a column specifically marketed as having low metal content or one with a hybrid particle technology.

Q4: My sample is 6-Thioguanine nucleotides (6-TGN). Does this guide still apply? Yes. The troubleshooting principles are identical. The analysis of 6-TGN from biological samples typically involves an acid hydrolysis step to convert the nucleotides back to the parent 6-Thioguanine base before injection.[1][2][5] Therefore, the compound interacting with your HPLC system is 6-TG, and all the advice regarding metal chelation and passivation applies directly.

References

-

ResearchGate. (2025, August 6). Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes. Available from: [Link]

-

National Institutes of Health (NIH). (2023, August 29). Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes. Available from: [Link]

-

PubMed. (2023, August 29). Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC-PDA-based technique for medical diagnostics purposes. Available from: [Link]

-

WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from: [Link]

-

National Institutes of Health (NIH). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Available from: [Link]

-

ResearchGate. Validation of 6-mercaptopurine and 6-thioguanine in dried blood spot by ultra performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

PubMed. Reversed-phase high-performance liquid chromatography analysis of 6-thioguanine applicable to pharmacologic studies in humans. Available from: [Link]

-

National Institutes of Health (NIH). (2024, September 29). Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells. Available from: [Link]

-

ResearchGate. Analysis of 6-thioguanine (6-tg) and 6-methylmercaptopurine (6-mmp) in whole blood, using online solid phase extraction liquid chromatography tandem mass spectrometry (LC-MS). Available from: [Link]

-

LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. Available from: [Link]

-

Diva-portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. Available from: [Link]

-

ResearchGate. (2019, February 7). Development and Method Validation of 6-Thioguanine and 6-Methylmercaptopurine in Erythrocytes Using LC-MS/MS. Available from: [Link]

-

National Institutes of Health (NIH). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Available from: [Link]

-

MDPI. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Available from: [Link]

-

FAQ. (2025, November 3). What is the Definition of Passivating and Purging in HPLC. Available from: [Link]

-

SilcoTek Corporation. (2017, January 13). How To Passivate HPLC Stainless Steel For Corrosion Resistance. Available from: [Link]

-

Waters Corporation. Application Solutions for Oligonucleotides. Available from: [Link]

-

LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

-

Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. Available from: [Link]

Sources

- 1. Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC–PDA-based technique for medical diagnostics purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of innovative methodology for determination of 6-thioguanine in whole blood erythrocytes by HPLC-PDA-based technique for medical diagnostics purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversed-phase high-performance liquid chromatography analysis of 6-thioguanine applicable to pharmacologic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. welchlab.com [welchlab.com]

- 9. What is the Definition of Passivating and Purging in HPLC - FAQ [mtc-usa.com]

- 10. Interaction of 6-Thioguanine with Aluminum Metal–Organic Framework Assisted by Mechano-Chemistry, In Vitro Delayed Drug Release, and Time-Dependent Toxicity to Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. silcotek.com [silcotek.com]

- 12. welch-us.com [welch-us.com]

Technical Support Center: Minimizing Phototoxicity Artifacts in Thioguanosine Experiments

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-thioguanosine (6-TG) and its derivatives. Its purpose is to help you understand and mitigate phototoxicity-related artifacts, ensuring the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs) about Thioguanosine Phototoxicity

This section addresses common questions regarding the phototoxic properties of thioguanosine and its implications for experimental work.

Q1: What is thioguanosine, and why is it phototoxic?

A1: 6-Thioguanine (6-TG) is a purine analogue used in the treatment of leukemia and other cancers.[1] It functions as an antimetabolite, disrupting DNA synthesis.[2] When incorporated into DNA, 6-TG can be excited by UVA light (wavelengths between 315-400 nm), leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen.[3] This process, known as photosensitization, can cause cellular damage and is the root of its phototoxicity.[4][5] The UV absorption maximum of 6-thioguanine is at 342 nm.[6]

Q2: What are the primary artifacts I should be concerned about in my experiments?

A2: The primary artifacts stem from unintended cellular damage and alterations induced by the interaction of light with thioguanosine. These can manifest as:

-

Increased Cell Death: Phototoxicity can lead to apoptosis or necrosis, skewing cell viability and proliferation assays.

-

DNA Damage: The generation of ROS can cause DNA lesions, including single- and double-strand breaks, and the formation of photoproducts like guanine-6-sulfinate and guanine-6-sulfonate.[7] This can interfere with studies on DNA replication, repair, and transcription.

-

Protein Oxidation: ROS can also damage proteins, including those involved in critical cellular processes like DNA repair, potentially compromising cellular responses to other stimuli.[3]

-

Altered Signaling Pathways: The cellular stress caused by phototoxicity can activate various signaling pathways, leading to non-specific changes in gene expression and protein activity that can be mistaken for a direct effect of your experimental variable.

Q3: At what stage of my experiment is phototoxicity most likely to be an issue?

A3: Phototoxicity is a concern whenever cells or solutions containing thioguanosine are exposed to light, particularly in the UVA spectrum. Key stages to be mindful of include:

-

Cell Culture: Standard laboratory lighting can contribute to cumulative light exposure.

-

Microscopy and Imaging: High-intensity light sources used in fluorescence microscopy are a significant source of phototoxicity.

-

Sample Preparation: Any step where samples are exposed to ambient light for extended periods can introduce artifacts.

Q4: Are there safer alternatives to thioguanosine that are not phototoxic?

A4: The choice of an alternative depends on the specific research question. If the goal is to study the effects of a purine analog without the confounding factor of phototoxicity, researchers might consider other antimetabolites. However, if the research is specifically focused on thiopurine biology, mitigating phototoxicity is the primary strategy. Some research is exploring the development of nanoparticle-based platforms for 6-TG delivery, which may help reduce side effects.[2][8]

Section 2: Troubleshooting Guide for Common Phototoxicity-Related Issues